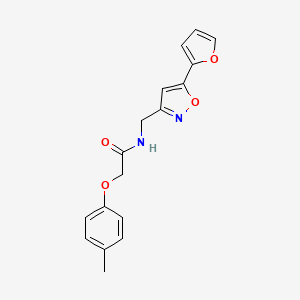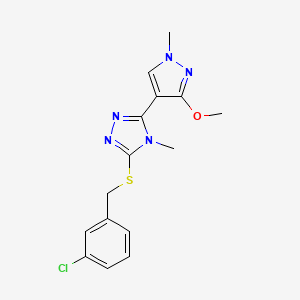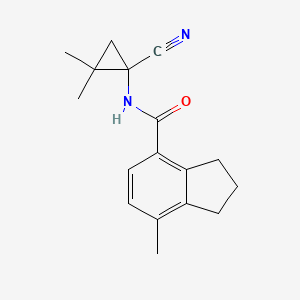![molecular formula C12H16N2O2S2 B2421200 1-Methansulfonyl-2-{[(2-Methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol CAS No. 868217-15-6](/img/structure/B2421200.png)
1-Methansulfonyl-2-{[(2-Methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a sulfur-containing organic compound with the molecular formula C12H16N2O2S2 and a molecular weight of 284.39 g/mol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. This intermediate is then reacted with 1-methylsulfonyl-4,5-dihydroimidazole under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Wirkmechanismus
The mechanism of action of 1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other sulfur-containing heterocycles, such as:
2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole: This compound features a thiadiazole ring and has similar sulfur-containing groups.
2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-10-5-3-4-6-11(10)9-17-12-13-7-8-14(12)18(2,15)16/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIRIQCLCDULGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2421117.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2421119.png)

![(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one](/img/structure/B2421121.png)
![8-(2-aminophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421122.png)
![(3Z)-1-acetyl-3-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}piperazine-2,5-dione](/img/structure/B2421124.png)

![2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2421127.png)


![2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2421134.png)
![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)


